molecular formula C8H7IO2 B1295463 2-Iodo-5-methylbenzoic acid CAS No. 52548-14-8

2-Iodo-5-methylbenzoic acid

Cat. No. B1295463
Key on ui cas rn: 52548-14-8
M. Wt: 262.04 g/mol
InChI Key: INGWGCDYAJKXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108983B2

Procedure details

3-Methylbenzoic acid (6.12 g; 45 mmol), iodobenzene diacetate (14.49 g; 45 mmol), tetrabutylammonium iodide (16.62 g, 45 mmol), iodine (11.43 g; 45 mmol) and diacetoxypalladium (0.5 g; 2.2 mmol) are dissolved in 1,2-dichloroethane, and then the mixture is heated in a sealed tube at 85° C. for 1 hour and 45 minutes. The cooled solution is purified by chromatography over silica gel using dichloromethane and methanol as eluants to yield the title compound.
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
14.49 g
Type
reactant
Reaction Step One
Quantity
11.43 g
Type
reactant
Reaction Step One
Quantity
16.62 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].C(O)(=O)C.C(O)(=O)C.[I:19]C1C=CC=CC=1.II>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.ClCCCl.C(O[Pd]OC(=O)C)(=O)C>[I:19][C:8]1[CH:9]=[CH:10][C:2]([CH3:1])=[CH:3][C:4]=1[C:5]([OH:7])=[O:6] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
6.12 g
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=CC1
Name
Quantity
14.49 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Name
Quantity
11.43 g
Type
reactant
Smiles
II
Name
Quantity
16.62 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Name
Quantity
0.5 g
Type
catalyst
Smiles
C(C)(=O)O[Pd]OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled solution is purified by chromatography over silica gel

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C(=O)O)C=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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